molecular formula C23H25N3O3S B2353761 N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 1021091-17-7

N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2353761
CAS No.: 1021091-17-7
M. Wt: 423.53
InChI Key: FCKBRSNHQIEDQE-UHFFFAOYSA-N
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Description

N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that has garnered interest in various fields of science and industry. It belongs to the class of heterocyclic compounds, known for their diverse biological activities and applications in medicinal chemistry. This compound’s structure combines a pyridazinone moiety and a tetrahydronaphthalene framework, linked via a sulfonamide group, making it a candidate for numerous chemical reactions and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multi-step reactions:

  • Formation of the Pyridazinone Ring

    • Starting Materials: : Benzaldehyde and hydrazine are often used.

    • Conditions: : This reaction is performed under reflux conditions with a suitable catalyst.

  • Coupling with Tetrahydronaphthalene

    • Reagents: : 5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride.

    • Conditions: : The pyridazinone intermediate reacts with the sulfonyl chloride under basic conditions to form the final compound.

Industrial Production Methods

  • Industrially, this compound can be synthesized using automated chemical reactors with precise control over temperature and pH to ensure high yield and purity.

  • Large-scale production may involve continuous flow reactors, which enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions at the tetrahydronaphthalene moiety.

  • Reduction: : Reduction at the pyridazinone ring can modify its activity and binding properties.

  • Substitution: : The sulfonamide group allows for various substitutions, enhancing the compound’s versatility.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate or chromium trioxide.

  • Reducing Agents: : Sodium borohydride or lithium aluminium hydride.

  • Substitution Reagents: : Halogenated compounds for nucleophilic substitution.

Major Products

  • Oxidation yields derivatives with altered electronic properties.

  • Reduction results in modified analogs with potential therapeutic applications.

  • Substitution produces a wide array of derivatives, each with unique properties.

Scientific Research Applications

N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has several scientific research applications:

  • Chemistry: : As a precursor in the synthesis of complex molecules.

  • Biology: : Its derivatives are studied for their biological activity, including antimicrobial and anticancer properties.

  • Medicine: : Investigated for potential use in drug development due to its structural diversity and biological activity.

  • Industry: : Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide exerts its effects involves:

  • Molecular Targets: : Enzyme inhibition, particularly targeting enzymes involved in cancer and microbial growth.

  • Pathways Involved: : Disrupts metabolic pathways critical for cell survival and proliferation, making it a promising candidate in oncological and antimicrobial research.

Comparison with Similar Compounds

Compared to other compounds in its class:

  • Unique Properties: : The combination of a pyridazinone ring with a tetrahydronaphthalene framework is rare, offering unique binding properties and biological activity.

  • Similar Compounds: : Includes structures like pyridazinone derivatives and other sulfonamide-linked compounds.

Similar Compounds List:

  • 6-oxo-3-phenylpyridazin-1-yl propyl sulfonamide

  • 5,6,7,8-tetrahydronaphthalene-2-sulfonyl derivatives

N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide represents a highly interesting compound with a multitude of applications in scientific research and industry. Its complex structure and versatile reactivity make it a valuable tool for developing new therapeutic agents and advanced materials.

Properties

IUPAC Name

N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3S/c27-23-14-13-22(19-8-2-1-3-9-19)25-26(23)16-6-15-24-30(28,29)21-12-11-18-7-4-5-10-20(18)17-21/h1-3,8-9,11-14,17,24H,4-7,10,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCKBRSNHQIEDQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCCN3C(=O)C=CC(=N3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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